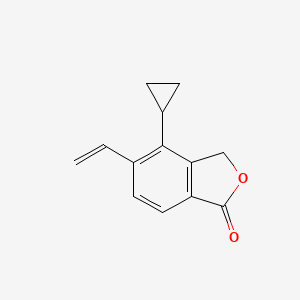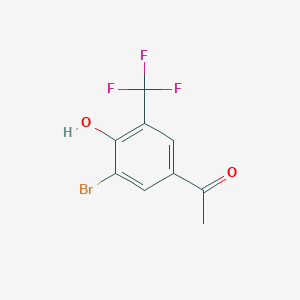
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone typically involves the reaction of indole derivatives with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
科学研究应用
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
1-Acetylindole: Lacks the dimethyl groups, leading to different chemical properties.
3,3-Dimethylindole: Does not have the acetyl group, affecting its reactivity.
5-Hydroxyindole: Contains a hydroxyl group at a different position, altering its biological activity.
Uniqueness
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
1-(5-hydroxy-3,3-dimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-7-12(2,3)10-6-9(15)4-5-11(10)13/h4-6,15H,7H2,1-3H3 |
InChI 键 |
AFBOHIVNJUEYQE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(C2=C1C=CC(=C2)O)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole](/img/structure/B8621267.png)



![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)





![trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde](/img/structure/B8621373.png)
![N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide](/img/structure/B8621374.png)

